2,3-Dichlorobenzoyl cyanide

Overview

Description

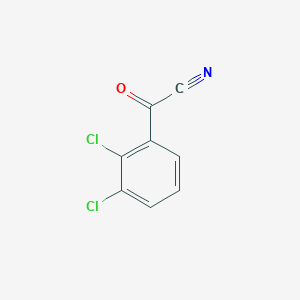

2,3-Dichlorobenzoyl cyanide (CAS 77668-42-9) is a specialized organic compound with the molecular formula C₈H₃Cl₂NO and a molecular weight of 200.02 g/mol . It is a key intermediate in pharmaceutical synthesis, most notably in the production of lamotrigine, an anticonvulsant and mood-stabilizing drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl cyanide can be synthesized through the cyanation of 2,3-dichlorobenzoyl chloride. This reaction typically involves the use of cyanide salts such as copper(I) cyanide (CuCN) in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) and a polar cosolvent like acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale cyanation processes. The use of high-throughput experimentation has identified various catalytic systems that can be employed to enhance the reaction rate and yield. For instance, the use of CTAB as a phase-transfer catalyst has been shown to alleviate clumping behavior of CuCN, leading to consistent reactivity and high yields .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoyl cyanide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the cyanide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 2,3-Dichlorobenzoic acid.

Reduction: 2,3-Dichlorobenzyl alcohol.

Scientific Research Applications

2,3-Dichlorobenzoyl cyanide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The primary mechanism of action of 2,3-dichlorobenzoyl cyanide is related to its role as an intermediate in the synthesis of lamotrigine. In this context, it contributes to the formation of the triazine ring structure of lamotrigine, which is essential for its anticonvulsant activity. The molecular targets and pathways involved include the inhibition of voltage-gated sodium channels, which reduces the excitability of neurons and prevents seizures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique role of 2,3-dichlorobenzoyl cyanide, we compare it with analogs differing in functional groups, substitution patterns, or applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Substitution Pattern and Reactivity

Positional Isomerism: 3,4-Dichlorobenzoyl chloride (3,4-substitution) has a higher boiling point (242°C) compared to this compound, reflecting differences in molecular polarity and packing . Substitution at the 2,3-position in benzoyl cyanide enhances its electrophilicity, facilitating nucleophilic attack by aminoguanidine in lamotrigine synthesis .

Functional Group Impact :

- 2,3-Dichlorobenzonitrile lacks the carbonyl group present in benzoyl cyanide, reducing its reactivity in condensation reactions .

- 2,3-Dichlorophenyl isocyanate exhibits high reactivity due to the isocyanate group (–NCO), making it suitable for polymer crosslinking rather than drug synthesis .

Thermal and Chemical Stability

Biological Activity

2,3-Dichlorobenzoyl cyanide (DCBC) is a synthetic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug lamotrigine. This article delves into the biological activity of DCBC, highlighting its synthesis, pharmacological properties, and potential toxicological effects.

Synthesis of this compound

DCBC can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to produce 2,3-dichlorobenzoyl chloride. This intermediate is then reacted with a metal cyanide, typically cuprous cyanide, to yield DCBC. The overall reaction pathway is summarized as follows:

- Preparation of 2,3-Dichlorobenzoyl Chloride :

- React 2,3-dichlorobenzoic acid with thionyl chloride.

- Cyanation :

- React 2,3-dichlorobenzoyl chloride with cuprous cyanide in an inert atmosphere to produce DCBC.

This method allows for high purity synthesis while minimizing by-products and impurities that could lead to adverse effects in pharmaceutical applications .

Antimicrobial Activity

Research indicates that DCBC and its derivatives exhibit antimicrobial properties. A study screened various synthesized compounds for their antibacterial activity against several bacterial strains. The results showed that while some complexes derived from DCBC demonstrated good antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), they were less effective against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Against DCBC Derivatives |

|---|---|

| Staphylococcus aureus | Good |

| Enterococcus faecalis | Moderate |

| Escherichia coli | Mild/Inert |

| Pseudomonas aeruginosa | Mild/Inert |

Toxicological Profile

Cyanides are known for their toxicity due to their ability to inhibit cytochrome c oxidase (CCOx), a crucial component of the mitochondrial respiratory chain. The binding of cyanides to CCOx disrupts cellular respiration, leading to severe physiological consequences such as respiratory arrest and neurological impairment .

Acute Toxicity

The acute toxicity of cyanides generally manifests through symptoms such as:

- Respiratory distress

- Unconsciousness

- Convulsions

- Potentially fatal outcomes at high doses

The lethal dose for potassium cyanide (KCN) is approximately 200 mg in humans . While specific data on the acute toxicity of DCBC are scarce, its structural relation to other cyanide compounds suggests similar risks.

Long-term Exposure Effects

Long-term exposure to non-lethal doses of cyanides can lead to chronic health issues including:

- Endocrine disruption

- Neurological defects

- Developmental abnormalities

These findings underline the importance of handling DCBC with caution in laboratory and industrial settings .

Case Studies

-

Synthesis and Application in Lamotrigine Production :

A study evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride using cyanide salts. The effectiveness of these systems was assessed based on yield and purity of the resulting lamotrigine . -

Antimicrobial Screening :

In another investigation, synthesized derivatives from DCBC were tested against multiple bacterial strains. The study highlighted significant differences in efficacy based on bacterial type, emphasizing the need for targeted antibiotic development based on compound structure .

Properties

IUPAC Name |

2,3-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBBFBXFASKAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228306 | |

| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77668-42-9 | |

| Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoyl nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dichlorophenyl)oxoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOYL NITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.